N-methyl-3,3-diphenyl-propylamine hydrochloride

Catalog No.
S1965966
CAS No.
29768-15-8
M.F
C16H20ClN
M. Wt
261.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methyl-3,3-diphenyl-propylamine hydrochloride

CAS Number

29768-15-8

Product Name

N-methyl-3,3-diphenyl-propylamine hydrochloride

IUPAC Name

N-methyl-3,3-diphenylpropan-1-amine;hydrochloride

Molecular Formula

C16H20ClN

Molecular Weight

261.79 g/mol

InChI

InChI=1S/C16H19N.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H

InChI Key

ZRSBFNZFGANOFG-UHFFFAOYSA-N

SMILES

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Canonical SMILES

CNCCC(C1=CC=CC=C1)C2=CC=CC=C2.Cl

N-methyl-3,3-diphenyl-propylamine hydrochloride is a synthetic compound with the chemical formula C₁₆H₂₀ClN. It consists of a three-carbon propyl chain attached to a nitrogen atom, which is further bonded to a methyl group and two phenyl rings. This compound is often utilized as an intermediate in the synthesis of various pharmaceutical agents, particularly in the development of antihypertensive medications such as lercanidipine, a third-generation dihydropyridine calcium ion antagonist .

The exact mechanism of action of N-MDPHP.HCl is not fully understood, but research suggests it may increase levels of certain neurotransmitters in the brain, potentially leading to stimulant effects [].

The synthesis of N-methyl-3,3-diphenyl-propylamine hydrochloride typically involves several key reactions:

  • Friedel-Crafts Alkylation: This step uses cinnamonitrile and benzene to produce 3,3-diphenylpropionitrile.
  • Catalytic Hydrogenation: The nitrile is hydrogenated to form 3,3-diphenylpropylamine.
  • Formation of Schiff Base: The amine reacts with an aldehyde to create a Schiff base.
  • Methylation: The Schiff base undergoes methylation to yield a quaternary ammonium salt.
  • Hydrolysis: The final step involves hydrolyzing the quaternary salt to obtain N-methyl-3,3-diphenyl-propylamine, which can then be crystallized as its hydrochloride salt .

N-methyl-3,3-diphenyl-propylamine hydrochloride exhibits significant biological activity primarily as a precursor in pharmaceutical synthesis. It has been shown to contribute to the formulation of drugs that act on the central nervous system and cardiovascular system. Specifically, it plays a role in the synthesis of lercanidipine, which is known for its antihypertensive properties and ability to selectively target blood vessels while minimizing side effects .

The compound can be synthesized through various methods, including:

  • Traditional Organic Synthesis: Utilizing standard reactions such as alkylation and hydrogenation.
  • Catalytic Methods: Employing lipases or other catalysts to enhance reaction efficiency and selectivity .
  • Alternative Routes: Some methods involve the use of starting materials like acetophenone or phenylmagnesium bromide in combination with formaldehyde .

N-methyl-3,3-diphenyl-propylamine hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
LercanidipineDihydropyridine structure; calcium channel blockerSpecific for hypertension treatment
N,N-Dimethyl-3,3-diphenylpropylamineTwo methyl groups on nitrogen; similar propyl chainMore lipophilic; different pharmacological properties
AlfuzosinA quinazoline derivative; used for benign prostatic hyperplasiaTargets alpha-adrenergic receptors
N-Methyl-1-(2-pyridyl)-2-piperidinoneContains a piperidine ring; used in CNS applicationsDistinct mechanism of action compared to diphenylpropylamines

N-methyl-3,3-diphenyl-propylamine hydrochloride stands out due to its specific application in synthesizing lercanidipine and other related pharmaceuticals, focusing on cardiovascular health while maintaining unique structural characteristics that differentiate it from similar compounds .

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-15

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